molecular formula C5H8O2 B12338117 1-Propyne,3-(methoxymethoxy)-

1-Propyne,3-(methoxymethoxy)-

Cat. No.: B12338117
M. Wt: 100.12 g/mol
InChI Key: HWLHJDIDFDIRDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyne,3-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for 1-Propyne,3-(methoxymethoxy)- are not well-documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Propyne,3-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH3OCH2Cl)

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Propyne,3-(methoxymethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyne,3-(methoxymethoxy)- involves its interaction with various molecular targets. The triple bond in the propyne group is highly reactive, allowing it to participate in addition reactions. The methoxymethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are facilitated by the compound’s electronic structure, which makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Propargyl alcohol (C3H4O): Similar structure but lacks the methoxymethoxy group.

    Methoxymethyl chloride (CH3OCH2Cl): Contains the methoxymethyl group but lacks the propyne group.

    Propargyl methoxymethyl ether (C5H8O2): Similar structure with slight variations in functional groups.

Uniqueness: 1-Propyne,3-(methoxymethoxy)- is unique due to the combination of the propyne and methoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions .

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-(methoxymethoxy)prop-1-yne

InChI

InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3

InChI Key

HWLHJDIDFDIRDN-UHFFFAOYSA-N

Canonical SMILES

COCOCC#C

Origin of Product

United States

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